REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:17])([F:16])[C:4]1[CH:5]=[C:6]([N:10]2[CH2:14][CH2:13][C:12]([NH2:15])=[N:11]2)[CH:7]=[CH:8][CH:9]=1.C(N(CC)CC)C.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.Cl>O1CCOCC1>[F:17][C:3]([F:2])([F:16])[C:4]1[CH:5]=[C:6]([N:10]2[CH:14]=[CH:13][C:12]([NH2:15])=[N:11]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1C=C(C=CC1)N1N=C(CC1)N)(F)F
|
Name
|
|
Quantity
|
0.069 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the organics extracted with 2N hydrochloric acid (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue dissolved in diethyl ether
|
Type
|
ADDITION
|
Details
|
1M hydrochloric acid in diethyl ether was added
|
Type
|
CUSTOM
|
Details
|
to form a brown solid which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried (171 mg, 86%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=C(C=C1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |